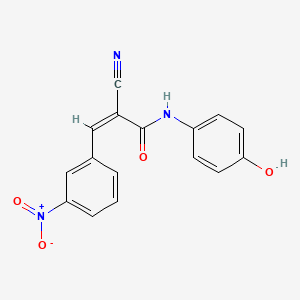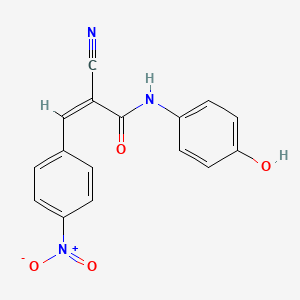acetate](/img/structure/B5911809.png)
ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate, also known as CDCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CDCA is a hydrazone derivative of cyanoacetic acid, which has been shown to have antitumor, anti-inflammatory, and antiviral activities.
Mécanisme D'action
The mechanism of action of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate is not fully understood. However, studies have suggested that ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate inhibits cell proliferation by inducing apoptosis and cell cycle arrest. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell survival. Furthermore, ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been found to inhibit the replication of the hepatitis B virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate induces apoptosis and cell cycle arrest in cancer cells. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been shown to inhibit the replication of the hepatitis B virus. However, further studies are needed to fully understand the biochemical and physiological effects of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has several advantages for lab experiments. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate is a stable compound that can be easily synthesized in high yield. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has also been shown to have low toxicity in vitro. However, ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has some limitations for lab experiments. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate is a hydrazone derivative, which may limit its bioavailability and pharmacokinetic properties. Additionally, ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate. Further studies are needed to fully understand the mechanism of action of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate. Additionally, studies are needed to investigate the potential therapeutic applications of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate in vivo. Furthermore, the synthesis method of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate can be optimized to improve its bioavailability and pharmacokinetic properties. Finally, the potential synergy of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate with other therapeutic agents should be investigated.
Méthodes De Synthèse
Ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate is synthesized by the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with hydrazine hydrate in ethanol. The resulting product is then reacted with cyanoacetic acid in the presence of acetic anhydride to yield ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate. The synthesis method of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been optimized to obtain a high yield of the product.
Applications De Recherche Scientifique
Ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been extensively studied for its potential therapeutic properties. In vitro studies have shown that ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been found to have antiviral activity against the hepatitis B virus.
Propriétés
IUPAC Name |
ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-4-21-13(18)10(7-15)17-16-9-5-8(14)11(19-2)6-12(9)20-3/h5-6,16H,4H2,1-3H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBBMUTYDXXMJQ-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1OC)OC)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1OC)OC)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
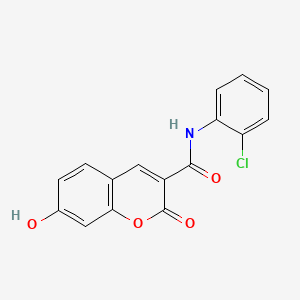

![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
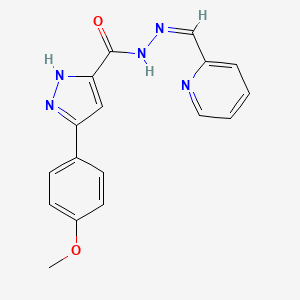
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
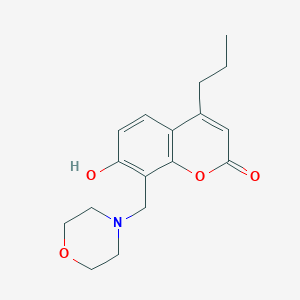
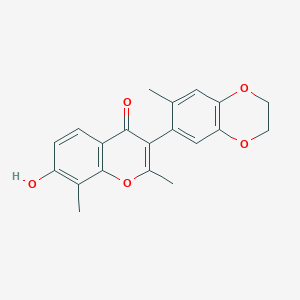
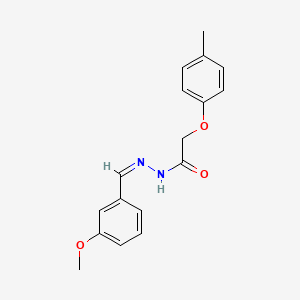
![methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5911824.png)
![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)
